3-(4,4-Dimethoxy-2-oxobutoxy)benzaldehyde
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Overview
Description
3-(4,4-Dimethoxy-2-oxobutoxy)benzaldehyde is an organic compound with a complex structure that includes a benzaldehyde moiety substituted with a 4,4-dimethoxy-2-oxobutoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Dimethoxy-2-oxobutoxy)benzaldehyde typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to introduce the 4,4-dimethoxy-2-oxobutoxy group. One common method involves the use of a Grignard reagent followed by oxidation to achieve the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-(4,4-Dimethoxy-2-oxobutoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives depending on the reagents used.
Scientific Research Applications
3-(4,4-Dimethoxy-2-oxobutoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4,4-Dimethoxy-2-oxobutoxy)benzaldehyde involves its interaction with specific molecular targets. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzaldehyde: A simpler analog with similar reactivity but lacking the 4,4-dimethoxy-2-oxobutoxy group.
Veratraldehyde: Another related compound with methoxy groups on the benzene ring.
Methylvanillin: Similar structure but with a different substitution pattern on the benzene ring.
Uniqueness
3-(4,4-Dimethoxy-2-oxobutoxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise reactivity and interactions are required.
Properties
CAS No. |
89868-65-5 |
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Molecular Formula |
C13H16O5 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
3-(4,4-dimethoxy-2-oxobutoxy)benzaldehyde |
InChI |
InChI=1S/C13H16O5/c1-16-13(17-2)7-11(15)9-18-12-5-3-4-10(6-12)8-14/h3-6,8,13H,7,9H2,1-2H3 |
InChI Key |
QEMQBDLAQMCLQC-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC(=O)COC1=CC=CC(=C1)C=O)OC |
Origin of Product |
United States |
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